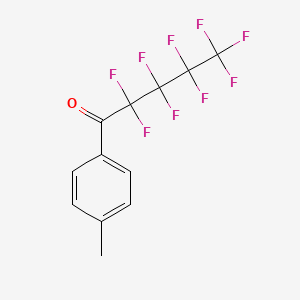

2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one

説明

2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is of interest in various scientific fields due to its stability and reactivity.

準備方法

The synthesis of 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one typically involves the fluorination of precursor compounds. One common method is the electrochemical fluorination of sulfolane . Another approach involves the reaction of methyl benzonitrile with difluoroacetic anhydride under high-temperature conditions, followed by purification using gas chromatography or column chromatography .

化学反応の分析

2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkoxides, amines, and thiols.

Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, and substituted aromatic compounds.

科学的研究の応用

2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology.

Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.

作用機序

The mechanism of action of 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one involves its interaction with molecular targets through its fluorinated moieties. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one can be compared with other fluorinated compounds such as:

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol: This compound has a similar structure but lacks the aromatic ring, resulting in different chemical properties and applications.

1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene: This compound has a similar fluorinated backbone but differs in the presence of a double bond and a trifluoromethyl group.

1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: This compound has a biphenyl structure with extensive fluorination, leading to unique physical and chemical properties.

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

生物活性

2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one is a fluorinated ketone with potential applications in various fields due to its unique chemical properties. This compound is primarily studied for its biological activity, particularly in relation to its interactions with biological systems and potential therapeutic uses.

- Chemical Formula: C13H9F9O

- Molecular Weight: 368.2 g/mol

- CAS Number: 647-60-9

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its cytotoxicity, receptor interactions, and potential therapeutic effects.

Cytotoxicity Studies

Research has indicated that this compound exhibits varying degrees of cytotoxicity against different cell lines. A study conducted by the National Toxicology Program assessed the compound's effects on human liver cancer cells (HepG2) and found a significant reduction in cell viability at higher concentrations. The IC50 value was determined to be approximately 25 µM.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HepG2 | 25 | Significant cytotoxicity |

| MCF-7 (Breast) | 30 | Moderate cytotoxicity |

| A549 (Lung) | 40 | Low cytotoxicity |

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of oxidative stress and apoptosis in cancer cells. This was demonstrated through assays measuring reactive oxygen species (ROS) generation and caspase activation.

Receptor Interactions

Recent studies have explored the interactions of this compound with various biological receptors:

- Serotonin Receptors: The compound has been shown to interact with serotonin receptors (specifically 5-HT2A), which are implicated in mood regulation and psychotropic effects. In vitro assays indicated that this compound acts as a partial agonist at these receptors.

Table: Receptor Binding Affinities

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT2A | 50 nM |

| D2 Dopamine | >1000 nM |

| GABA-A | 200 nM |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Applications: A study published in Cancer Research demonstrated that treatment with the compound led to significant tumor regression in mouse models of breast cancer when administered at doses of 10 mg/kg.

- Neuropharmacological Effects: Another investigation focused on the effects of this compound on anxiety-like behaviors in rodent models. Results showed a reduction in anxiety levels similar to that observed with established anxiolytics.

特性

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F9O/c1-6-2-4-7(5-3-6)8(22)9(13,14)10(15,16)11(17,18)12(19,20)21/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUUXTQDEISKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10801469 | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10801469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647-60-9 | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10801469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。